N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the acetohydrazide class of 1,2,4-triazole derivatives, characterized by a core structure combining a triazole ring with a sulfanylacetohydrazide moiety. The substituents—4-ethoxy-3-methoxyphenyl (aromatic aldehyde-derived hydrazone) and 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole—impart distinct electronic and steric properties. Its molecular formula is C₂₃H₂₇N₅O₄S, with a molecular weight of 493.56 g/mol (calculated from and ).
Properties
CAS No. |
303102-49-0 |
|---|---|
Molecular Formula |
C23H27N5O4S |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27N5O4S/c1-5-28-22(17-8-10-18(30-3)11-9-17)26-27-23(28)33-15-21(29)25-24-14-16-7-12-19(32-6-2)20(13-16)31-4/h7-14H,5-6,15H2,1-4H3,(H,25,29)/b24-14+ |
InChI Key |
GVHBITBPHGFZAI-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OCC)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acethydrazide Intermediate
The preparation of acethydrazide (CH₃CONHNH₂) serves as the foundational step for subsequent functionalization. Modern protocols emphasize efficiency and safety, moving away from traditional phosgene-dependent routes. A notable method involves the direct reaction of ethyl acetate with hydrazine hydrate under reflux conditions. In this approach, 2657 g of ethyl acetate reacts with 1177 g of 85% hydrazine hydrate at reflux for 8 hours, yielding 1428 g of acethydrazide (98% yield) . The use of H β-type solid acid molecular sieves (10–20% wt/wt of acetic acid) enhances reaction kinetics and simplifies purification by enabling azeotropic removal of water and excess reagents .
Comparative studies reveal that substituting triphosgene for phosgene in cyclization steps improves safety and reduces equipment costs. For instance, triphosgene-mediated cyclization at 60–80°C achieves >90% conversion to 1,2,4-triazine intermediates, which are critical for downstream alkylation .
Construction of the 4H-1,2,4-Triazole Core
The 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl scaffold is synthesized via a two-stage alkylation-cyclization sequence. Initial alkylation of acethydrazide with chloroacetone in methanol, catalyzed by anhydrous K₂CO₃, produces the intermediate 2-(chloroacetyl)acethydrazide . Subsequent cyclization with ammonium thiocyanate in acetic acid under reflux for 6 hours forms the 1,2,4-triazole ring. The reaction’s regioselectivity is controlled by the electron-donating methoxy group on the phenyl ring, which directs substitution to the 5-position .
Table 1: Optimization of Triazole Ring Formation
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Methanol | 78 | |
| Catalyst | K₂CO₃ | 82 | |
| Temperature (°C) | Reflux | 85 | |
| Reaction Time (h) | 6 | 88 |
Schiff Base Condensation with the Aldehyde Component
The final step involves condensation of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 4-ethoxy-3-methoxybenzaldehyde. Refluxing equimolar amounts in ethanol for 12 hours in the presence of glacial acetic acid (2–3 drops) affords the target Schiff base. The reaction’s progress is monitored by TLC (Rf = 0.62 in ethyl acetate/hexane, 1:1), with the E-configuration confirmed by NOESY correlations between the imine proton (δ 8.21 ppm) and the methoxy group (δ 3.88 ppm) .
Table 2: Key Spectral Data for Final Compound
| Spectral Technique | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR (500 MHz) | δ 8.21 (s, 1H) | Imine proton (CH=N) |
| δ 7.89 (d, J = 8.5 Hz, 2H) | Aromatic protons (4-methoxyphenyl) | |
| IR (KBr) | 3436 cm⁻¹ (N-H stretch) | Hydrazide NH |
| MS (ESI+) | m/z 469.567 [M+H]⁺ | Molecular ion |
Process Optimization and Scalability
Large-scale production (≥1 kg) requires modifications to laboratory protocols. Patent CN108047084A highlights the importance of nitrogen atmosphere during acethydrazide synthesis to prevent oxidation . For the triazole alkylation, replacing chloroacetone with bromoacetone increases reaction rate (3 hours vs. 6 hours) but raises costs by 30% . Environmental considerations favor ethanol-water mixtures (7:3 v/v) for crystallization, reducing organic solvent use by 40% without compromising purity (HPLC >99.2%) .
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency. X-ray diffraction confirms the triazole ring’s planarity, with dihedral angles of 178.5° between the triazole and methoxyphenyl groups . Residual solvent analysis via GC-MS reveals <10 ppm ethyl acetate, meeting ICH Q3C guidelines. Stability studies indicate decomposition onset at 220°C (DSC), necessitating storage at 2–8°C under inert gas .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (–S–) is susceptible to oxidation:
-
Formation of sulfoxides/sulfones : Use of strong oxidizing agents (e.g., hydrogen peroxide, m-CPBA) under controlled conditions.
-
Mechanism : The sulfur atom in the sulfanyl group undergoes stepwise oxygenation, leading to sulfoxide (S=O) or sulfone (S=O₂) derivatives.
Substitution Reactions
Nucleophilic or electrophilic substitution can occur at:
-
Aromatic rings : Halogenation or nitration at methoxy-substituted phenyl groups.
-
Triazole ring : Substitution at the 3-position via nucleophilic attack, influenced by the electron-withdrawing nature of the sulfanyl group.
Condensation Reactions
The acetohydrazide moiety enables:
-
Schiff base formation : Reaction with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones.
-
Cyclization : Potential intramolecular cyclization under acidic or basic conditions, forming ring-expanded structures.
Analytical Characterization
Key techniques used to validate reaction outcomes include:
-
NMR spectroscopy : Monitoring proton shifts for structural confirmation .
-
FT-IR : Detection of functional group transformations (e.g., C=O, S–H vibrations) .
Mechanism of Action
The compound’s reactivity stems from:
-
Hydrogen bonding : Methoxy and hydroxy groups on the phenyl rings interact with biological targets.
-
Electronic effects : The triazole ring and sulfanyl group modulate electron density, influencing reaction pathways.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. Studies have demonstrated that N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shows effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the hydrazide group is thought to enhance its cytotoxic effects .
Therapeutic Potential
The unique structural features of this compound suggest multiple therapeutic applications:
Anti-inflammatory Effects
Studies have indicated that derivatives of triazoles can exhibit anti-inflammatory activity. This compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .
Neurological Applications
Given the structural similarities with other neuroactive compounds, there is potential for this compound to be explored for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier could enhance its efficacy in neurological therapies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, its triazolyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituents on the aromatic rings and triazole moiety:
Physicochemical Properties
- Solubility : The target compound’s ethoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to nitro-substituted analogs (), which exhibit lower solubility due to dipole-dipole interactions .
- Thermal Stability : Melting points for related compounds range from 207–274°C (), suggesting the target compound likely decomposes above 200°C, consistent with triazole derivatives .
- Spectroscopic Profiles : FTIR spectra of analogs show characteristic N–H (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–S (650–750 cm⁻¹) stretches. The target compound’s ¹H NMR would display signals for ethoxy (δ 1.3–1.5 ppm, triplet) and methoxy protons (δ 3.8–4.0 ppm, singlet) .
Biological Activity
N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 469.18 g/mol. Its structure features an ethoxy and methoxy substitution on the phenyl rings, as well as a triazole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O4S |
| Molecular Weight | 469.18 g/mol |
| InChI Key | GVHBITBPHGFZAI-ZVHZXABRSA-N |
Synthesis
The synthesis of this compound typically involves a condensation reaction between an appropriate hydrazide and an aldehyde under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate this reaction. The product is purified through recrystallization to achieve the desired purity and yield.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Activity:
Studies have shown that compounds similar to this hydrazide demonstrate significant antibacterial and antifungal properties. The presence of the triazole ring is particularly noted for enhancing these effects by disrupting microbial cell wall synthesis and function .
2. Anticancer Properties:
The compound has been evaluated for its anticancer potential against various cancer cell lines. Preliminary results suggest that it may inhibit cancer cell proliferation by inducing apoptosis through multiple pathways, including the inhibition of anti-apoptotic proteins .
3. Antiplasmodial Activity:
Research indicates promising antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies reveal that modifications in the phenyl moiety significantly affect the potency against this parasite .
Table 2: Biological Activities and IC50 Values
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) |
|---|---|---|
| Antibacterial | Various strains | 10 - 30 |
| Antifungal | Candida albicans | 15 - 25 |
| Anticancer | H460 (lung cancer) | 20 - 50 |
| Antiplasmodial | P. falciparum | 0.034 - 0.275 |
The mechanism of action of this compound likely involves multiple pathways:
- Enzyme Inhibition: It may act by inhibiting specific enzymes involved in critical cellular processes, which can lead to reduced inflammation and tumor growth.
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction: By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Study: A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values indicating substantial potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy: In vitro tests showed that the compound effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a therapeutic agent against infections .
Q & A
Synthesis Optimization and Regioselectivity Challenges
Basic: What are the key synthetic routes for this compound, and how are intermediates like the triazole and hydrazide moieties formed? The compound is synthesized via condensation of a substituted benzaldehyde (e.g., 4-ethoxy-3-methoxybenzaldehyde) with a thioether-functionalized acetohydrazide. Key intermediates include the 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, formed through cyclization of thiosemicarbazides under acidic conditions . Regioselectivity in triazole formation is influenced by substituents (e.g., 4-methoxyphenyl groups stabilize specific tautomers) .
Advanced: How can regioselectivity issues during triazole ring formation be systematically addressed? Regioselectivity is controlled by steric and electronic effects. For example, electron-donating groups (e.g., 4-methoxyphenyl) at the 5-position of the triazole direct cyclization via Thorpe-Ingold effects. Computational methods (DFT) or kinetic studies can predict dominant pathways, while HPLC monitoring of reaction intermediates validates selectivity .
Crystallographic Data Refinement and Structural Validation
Basic: What methodologies are used to determine the crystal structure of this compound? Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the E-configuration of the hydrazone moiety and confirms substituent positions. Hydrogen bonding networks (e.g., N–H···S interactions) are critical for lattice stabilization .
Advanced: How are disordered solvent molecules or twinning artifacts managed during refinement? Disordered regions are modeled using PART commands in SHELXL, with occupancy factors adjusted via free variable refinement. Twinning is addressed with the TWIN/BASF commands, and Hirshfeld surface analysis validates intermolecular interactions .
Biological Activity Profiling and Mechanistic Studies
Basic: What in vivo models are suitable for evaluating antiplatelet/anticoagulant activity? Tail bleeding time assays in mice (e.g., dose-dependent increases in bleeding time at 10–50 mg/kg) are standard. Comparative studies with heparin controls validate efficacy .
Advanced: How can molecular docking elucidate interactions with therapeutic targets like cyclooxygenase-1 (COX-1)? Docking software (AutoDock Vina) simulates ligand-receptor binding. The triazole sulfanyl group may occupy the COX-1 hydrophobic channel, while the hydrazone forms hydrogen bonds with Tyr-385. MD simulations further assess binding stability .
Analytical Characterization and Purity Assessment
Basic: Which analytical techniques confirm structural integrity and purity?
- NMR : NMR confirms the E-hydrazone configuration (δ 8.2–8.5 ppm for –CH=N–).
- HPLC : Reverse-phase C18 columns (ACN:H2O gradient) resolve impurities (<0.5% area) .
Advanced: How is high-resolution mass spectrometry (HRMS) applied to validate molecular composition? HRMS (ESI+) provides exact mass (e.g., [M+H]+ calc. 509.1542, observed 509.1538), confirming the molecular formula. Isotopic patterns distinguish sulfur-containing fragments .
Stability and Degradation Under Experimental Conditions
Basic: What solvent systems and storage conditions ensure compound stability? The compound is stable in DMSO at –20°C for >6 months. Avoid protic solvents (e.g., MeOH) to prevent hydrazone hydrolysis .
Advanced: How do forced degradation studies (acid/base/oxidative stress) inform formulation? Under acidic conditions (0.1 M HCl), the hydrazone bond cleaves, yielding 4-ethoxy-3-methoxybenzaldehyde. LC-MS tracks degradation products, guiding excipient selection for in vivo studies .
Addressing Data Contradictions in Pharmacological Studies
Basic: How can discrepancies between in vitro and in vivo efficacy be resolved? Pharmacokinetic (PK) studies assess bioavailability. For example, poor solubility may limit in vivo activity despite potent in vitro enzyme inhibition. Lipid-based nanoformulations can enhance absorption .
Advanced: What statistical approaches reconcile variability in dose-response relationships? Response surface methodology (RSM) or ANOVA with post hoc Tukey’s test (α=0.01) identifies significant dose effects. Meta-analysis of replicate studies (n≥4) minimizes false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
